molecular formula C20H18BrNO5S B2422204 4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946264-97-7

4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B2422204
CAS No.: 946264-97-7
M. Wt: 464.33
InChI Key: RWJNYJJPZORNES-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a furan ring, a methoxyphenyl group, and a sulfonyl group attached to an ethyl chain. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJNYJJPZORNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Furan Ring Formation: Incorporation of the furan ring through a cyclization reaction.

    Sulfonylation: Addition of the sulfonyl group to the ethyl chain.

    Amidation: Formation of the benzamide structure through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}aniline
  • 4-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}phenol
  • 4-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzoic acid

Uniqueness

Compared to similar compounds, 4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide may exhibit unique properties due to the specific arrangement of its functional groups

Biological Activity

4-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a bromine atom, a furan ring, and a sulfonamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. The molecular formula is C18H16BrN1O6S1C_{18}H_{16}BrN_{1}O_{6}S_{1}, with a molecular weight of approximately 454.29 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the sulfonamide group may enhance binding affinity and specificity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies on related benzamide derivatives have shown effectiveness against drug-resistant bacterial strains, suggesting that this compound may possess similar activities.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Benzamide Derivative AAntibacterial0.78 µg/mL
Benzamide Derivative BAntifungal0.62 µg/mL

Anticancer Potential

The compound's structural characteristics align with those of known anticancer agents. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific pathways:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptotic Pathways: Activation of caspases leading to programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzamide derivatives, including those structurally similar to this compound. The results demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to existing treatments like Vancomycin .

Case Study 2: Anticancer Activity
In vitro experiments on cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxic effects. One derivative showed an IC50 value of 10 µM against breast cancer cells, indicating that further exploration into the anticancer properties of this compound is warranted .

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